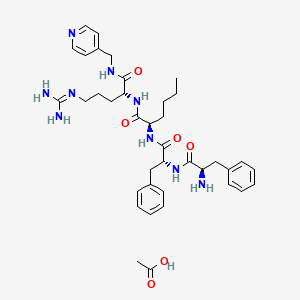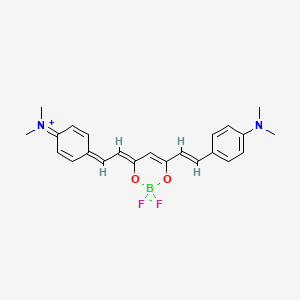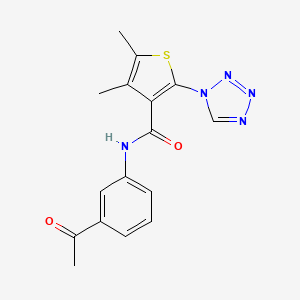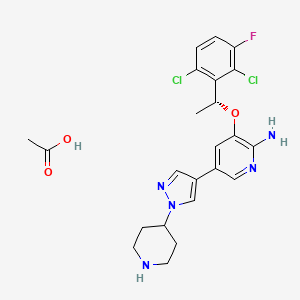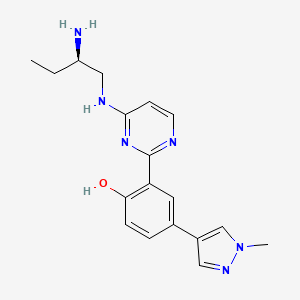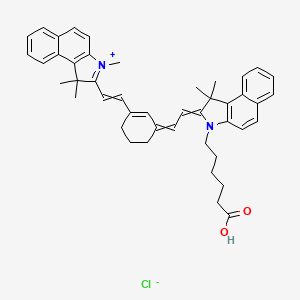
Cyanine7.5 carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine7.5 carboxylic acid is a dye derivative of Cyanine 7.5 (Cy7.5) with carboxylic acid functional groups . It is a near-infrared fluorescent dye commonly used in biomedical research areas such as biomarkers and cell imaging . This dye is unactivated and is used for control samples and instrument calibration .
Molecular Structure Analysis
The molecular formula of Cyanine7.5 carboxylic acid is C43H47IN2O2 . It has a molecular weight of 685.34 g/mol . The exact structure is not provided in the search results.Chemical Reactions Analysis
Cyanine7.5 carboxylic acid can be covalently bound to some biological molecules (especially antibodies, proteins, etc.) to track their location and dynamic changes in biological samples . For coupling and labeling reactions, pre-activated Cyanine7.5 NHS ester can also be considered .Physical And Chemical Properties Analysis
Cyanine7.5 carboxylic acid appears as a green powder . It is soluble in organic solvents (DMF, DMSO), but has low solubility in water . It has an absorption maximum at 788 nm and an emission maximum at 808 nm .Aplicaciones Científicas De Investigación
Bioconjugation and Metal Chelation : Cyanine dyes with carboxylic acid groups, like Cyanine7.5 carboxylic acid, are useful for bioconjugation and metal chelation. They have been synthesized and their optical properties studied, highlighting their potential as fluorescent probes in various applications (Dost, Gressel, & Henary, 2017).
Biological Application and Bioorthogonal Conjugation : Monofunctional carbocyanine dyes have been modified for biological applications, showing potential in bioorthogonal labeling schemes. They exhibit strong near-infrared (NIR) fluorescence emission, high extinction coefficients, and good quantum yields, making them useful in biological imaging (Shao, Weissleder, & Hilderbrand, 2008).
Fluorescent Labeling of DNA and RNA : Cyanine dyes are commonly used for fluorescent labeling of DNA and RNA in applications like qPCR, sequencing, and fluorescence in situ hybridization. Their fluorescence efficiency is sequence-dependent, which is important for designing experiments based on fluorescent labeling of nucleic acids (Kretschy & Somoza, 2014).
Near-Infrared Fluorescent Probes : Novel water-soluble near-infrared cyanine dyes have been synthesized for use as fluorescent probes. These dyes can be useful in developing internally quenched fluorescent probes for various applications (Bouteiller et al., 2007).
Dye-Sensitized Solar Cells : Variations of carboxylate-functionalized cyanine dyes have shown to produce efficient spectral sensitization in dye-sensitized nanocrystalline solar cells. The character of carboxyl functions used to attach the molecules to surfaces can significantly affect their performance (Ehret, Stuhl, & Spitler, 2000).
Single-Molecule Optical Switches : Carbocyanine dyes have been shown to function as efficient reversible single-molecule optical switches. This property can be utilized in applications like ultrahigh-density optical data storage (Heilemann et al., 2005).
Cellular Interaction Studies : The cellular uptake and intracellular targeting of carboxylic acid side chain-containing polymers have been studied using cyanine dyes. This helps in understanding and manipulating cellular interactions of such materials (Mahmoud et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H48N2O2.ClH/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49;/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENPZWGBKUDTPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanine7.5 carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

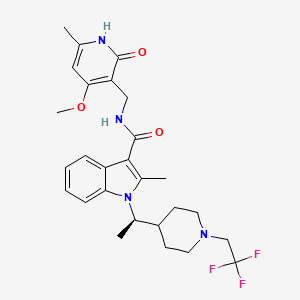
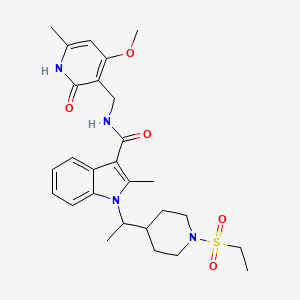
![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)
![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)
![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)
![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)

![2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid](/img/structure/B606804.png)
![[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone](/img/structure/B606805.png)
